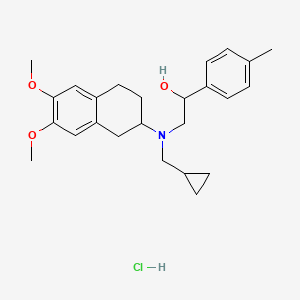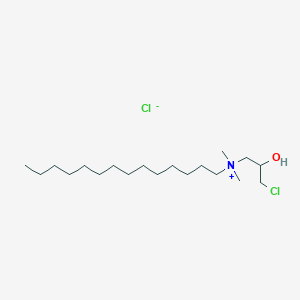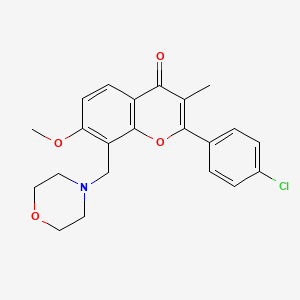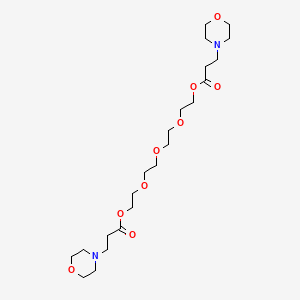
trans-p-Mentha-1(7),8-dien-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-p-Mentha-1(7),8-dien-2-yl acetate: is an organic compound with the molecular formula C12H18O2. It is a colorless to pale yellow liquid with a spearmint-like odor. This compound is also known by other names such as perilla acetate and perillyl acetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-p-Mentha-1(7),8-dien-2-yl acetate typically involves the acetylation of trans-p-Mentha-1(7),8-dien-2-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the same acetylation process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-p-Mentha-1(7),8-dien-2-yl acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol, trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typically employed.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-p-Mentha-1(7),8-dien-2-yl acetate is used as a flavoring agent in the food industry due to its pleasant odor. It is also employed in the synthesis of other organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models .
Industry: Apart from its use as a flavoring agent, this compound is used in the fragrance industry to impart a minty aroma to various products such as perfumes, soaps, and detergents .
Mécanisme D'action
The mechanism of action of trans-p-Mentha-1(7),8-dien-2-yl acetate involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
- cis-p-Mentha-1(7),8-dien-2-yl acetate
- trans-Carveyl acetate
- L-Carvyl acetate
Comparison: While trans-p-Mentha-1(7),8-dien-2-yl acetate shares structural similarities with these compounds, it is unique in its specific odor profile and its distinct biological activities. For example, trans-Carveyl acetate has a different odor and is used more commonly in the flavoring of food products .
Propriétés
Numéro CAS |
20777-52-0 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12+/m1/s1 |
Clé InChI |
CCLNPVCMIJDJLR-NEPJUHHUSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)OC(=O)C |
SMILES canonique |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



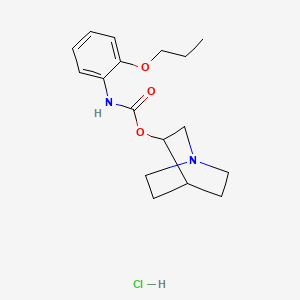
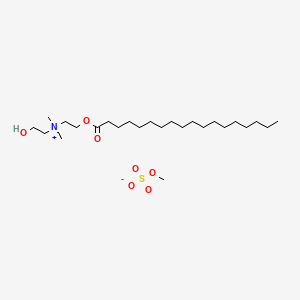


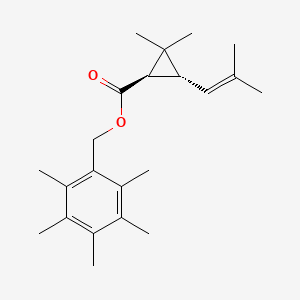
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)


